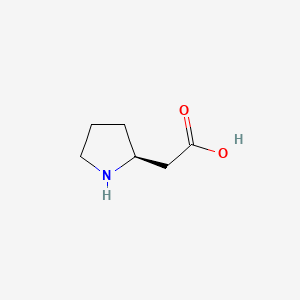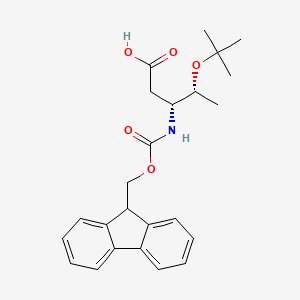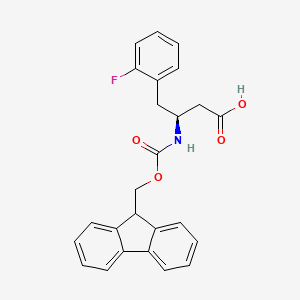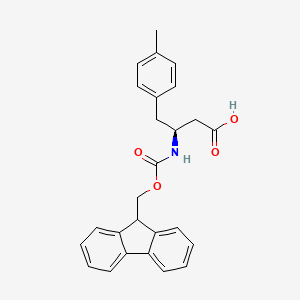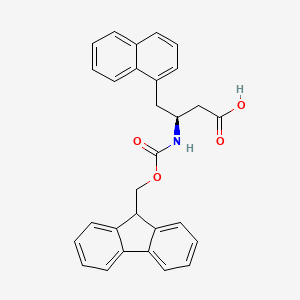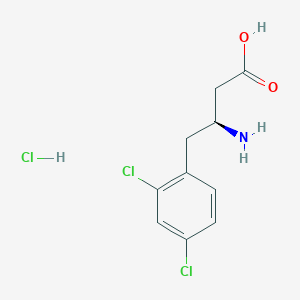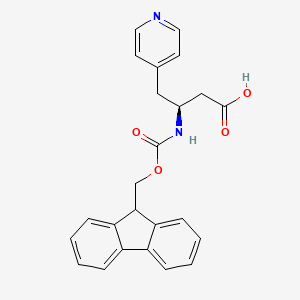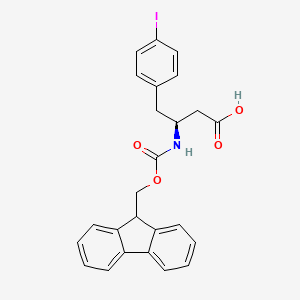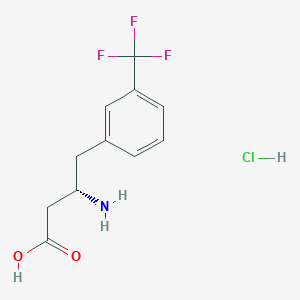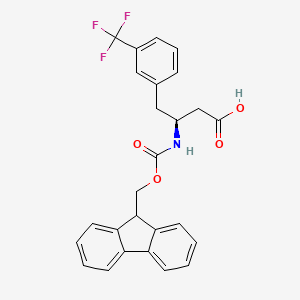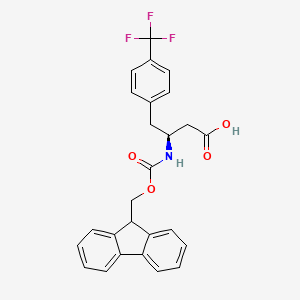
5-Methylpyridin-2-boronsäure
Übersicht
Beschreibung
5-Methylpyridine-2-boronic acid: is an organic compound with the molecular formula C6H8BNO2 . It is a boronic acid derivative of pyridine, characterized by the presence of a boronic acid group attached to the second carbon of the pyridine ring and a methyl group attached to the fifth carbon. This compound is a white solid that is slightly soluble in water and is commonly used as an intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methylpyridine-2-boronic acid is widely used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex boronic acid derivatives .
Biology: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting carbohydrates and other biomolecules .
Medicine: Boronic acids, including 5-Methylpyridine-2-boronic acid, are investigated for their potential use in drug development, particularly as protease inhibitors and in the treatment of diseases such as cancer and diabetes .
Industry: In the industrial sector, 5-Methylpyridine-2-boronic acid is used in the production of pharmaceuticals, agrochemicals, and advanced materials .
Wirkmechanismus
Target of Action
5-Methylpyridine-2-boronic acid, also known as (5-methylpyridin-2-yl)boronic Acid, is primarily used as an organic chemical synthesis intermediate . It is a key reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
The mode of action of 5-Methylpyridine-2-boronic acid involves its interaction with the palladium catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from 5-Methylpyridine-2-boronic acid) is transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 5-Methylpyridine-2-boronic acid is the SM coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of 5-Methylpyridine-2-boronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.
Biochemische Analyse
Biochemical Properties
5-Methylpyridine-2-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It is known to interact with various enzymes and proteins, often acting as an inhibitor. For instance, boronic acids, including 5-Methylpyridine-2-boronic acid, can form reversible covalent bonds with the active sites of serine proteases, thereby inhibiting their activity . This interaction is crucial in the design of protease inhibitors, which are important in the treatment of diseases such as cancer and viral infections.
Cellular Effects
The effects of 5-Methylpyridine-2-boronic acid on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of proteases by 5-Methylpyridine-2-boronic acid can lead to alterations in cell signaling pathways that are dependent on protease activity . Additionally, changes in gene expression may occur as a result of the compound’s interaction with transcription factors or other regulatory proteins. These effects can ultimately impact cellular metabolism, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, 5-Methylpyridine-2-boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with the active sites of enzymes, particularly serine proteases . This binding interaction inhibits the enzyme’s activity, preventing it from catalyzing its substrate. Additionally, 5-Methylpyridine-2-boronic acid may interact with other biomolecules, such as transcription factors, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Methylpyridine-2-boronic acid in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under recommended storage conditions, but it may degrade over time when exposed to certain environmental factors . Long-term studies have shown that the effects of 5-Methylpyridine-2-boronic acid on cellular function can vary over time, with potential changes in enzyme inhibition and gene expression observed in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of 5-Methylpyridine-2-boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . These effects can include signs of toxicity such as depression, ataxia, and convulsions. It is important to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
5-Methylpyridine-2-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions that lead to the formation of different metabolites, which may have distinct biological activities . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and metabolism.
Transport and Distribution
The transport and distribution of 5-Methylpyridine-2-boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell . These interactions can affect the localization and accumulation of the compound, ultimately influencing its biological activity.
Subcellular Localization
The subcellular localization of 5-Methylpyridine-2-boronic acid is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with enzymes and other biomolecules, thereby influencing its overall biochemical and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach involves the exchange of a hydrogen atom on the pyridine ring with a metal, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This approach involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of 5-Methylpyridine-2-boronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: 5-Methylpyridine-2-boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with various nucleophiles, such as amines or alcohols, to form new compounds.
Common Reagents and Conditions:
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Pyridine-2-boronic acid: Lacks the methyl group at the fifth position.
5-Chloropyridine-2-boronic acid: Has a chlorine atom instead of a methyl group at the fifth position.
5-Methylpyridine-3-boronic acid: Has the boronic acid group at the third position instead of the second position.
Uniqueness: 5-Methylpyridine-2-boronic acid is unique due to the presence of both a methyl group at the fifth position and a boronic acid group at the second position. This specific substitution pattern imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Eigenschaften
IUPAC Name |
(5-methylpyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRIXWWGBDNWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376412 | |
| Record name | 5-Methylpyridine-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372963-49-0 | |
| Record name | 5-Methylpyridine-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylpyridine-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


